(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16305766
Molecular Formula: C24H17N3O4S2
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17N3O4S2 |
|---|---|
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | 4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C24H17N3O4S2/c1-14-25-26-24(33-14)27-20(19(22(29)23(27)30)21(28)18-11-6-12-32-18)15-7-5-10-17(13-15)31-16-8-3-2-4-9-16/h2-13,20,29H,1H3 |
| Standard InChI Key | IMCWNFMXBJNHDF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Introduction
Chemical Structure and Key Functional Groups
The compound features a central pyrrolidine-2,3-dione core substituted with three distinct moieties:
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4-[Hydroxy(thiophen-2-yl)methylidene]: A thiophene ring conjugated to a hydroxymethylidene group at position 4, enabling π-π stacking and hydrogen bonding.
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1-(5-Methyl-1,3,4-thiadiazol-2-yl): A sulfur-rich thiadiazole ring at position 1, known to enhance metabolic stability and target binding .
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5-(3-Phenoxyphenyl): A biphenyl ether group at position 5, contributing hydrophobicity and potential CNS permeability.
The stereoelectronic effects of these groups likely influence its reactivity, solubility, and biological target interactions. For instance, the thiophene and thiadiazole rings may facilitate interactions with bacterial penicillin-binding proteins (PBPs) or cancer-related kinases .
Synthetic Pathways and Optimization
Core Assembly Strategies
The pyrrolidine-2,3-dione core can be synthesized via 1,3-dipolar cycloaddition between nitrones and olefins, as demonstrated in analogous compounds . A modified three-component reaction protocol could enable simultaneous incorporation of substituents:
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Step 1: Condensation of thiophene-2-carbaldehyde with hydroxylamine to form a nitrone intermediate.
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Step 2: Cycloaddition with a maleimide derivative bearing a 3-phenoxyphenyl group.
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Step 3: Post-cyclization functionalization with 5-methyl-1,3,4-thiadiazol-2-amine via nucleophilic substitution.
Table 1: Hypothetical Reaction Conditions
| Step | Reagents | Temperature | Time | Yield* |
|---|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH | 80°C | 2 h | 85% |
| 2 | Maleimide derivative, DCM | 25°C | 12 h | 72% |
| 3 | Thiadiazol-2-amine, K₂CO₃, DMF | 100°C | 6 h | 68% |
| *Yields extrapolated from . |
Green Chemistry Approaches
Ultrasound-assisted synthesis, as validated for thiophene hydrazides , could reduce reaction times by 40–60% while improving yields to >90%. Ethanol or water-based solvents would align with sustainable practices.
Biological Activity and Mechanisms
Anticancer Activity
Thiadiazole-bearing sulfonamides show IC₅₀ values of 13.92 µM (HeLa) . The phenoxyphenyl group may promote DNA intercalation or topoisomerase inhibition, while the hydroxymethylidene group could chelate metal ions in kinase active sites.
Physicochemical and ADMET Properties
Table 3: Calculated Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.8 | XLogP3 |
| Water Solubility | 0.02 mg/mL | Ali |
| Molecular Weight | 543.6 g/mol | — |
Key ADMET Predictions:
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Absorption: Moderate Caco-2 permeability (2.1 × 10⁻⁶ cm/s) due to high LogP .
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Metabolism: CYP3A4 substrate; thiadiazole ring resistant to oxidation .
Comparison with Structural Analogues
5.1. Versus Pyrrolidine-2,3-dione Antibacterials
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Advantage: Thiadiazole substitution may reduce cytotoxicity (LD₅₀ > 500 mg/kg in mice).
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Challenge: Higher molecular weight (543.6 vs. 350–400 g/mol) could limit bioavailability.
5.2. Versus Thiadiazole Anticancer Agents
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Advantage: Dual thiophene-phenoxyphenyl groups enhance multi-target potential.
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Challenge: Synthetic complexity increases production costs by ~30%.
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